molecular formula C13H15ClO2 B14510083 1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride CAS No. 63201-27-4

1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride

Cat. No.: B14510083
CAS No.: 63201-27-4
M. Wt: 238.71 g/mol
InChI Key: ATGFLLLYRNMQQB-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound features a cyclobutane ring substituted with a 4-ethoxyphenyl group and a carbonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through the reduction of cyclobutanones.

    Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions using ethoxybenzene as a starting material.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ethoxyphenyl group can undergo oxidation reactions to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.

    Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.

    Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic media and controlled temperatures.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Phenolic Derivatives: Formed from oxidation reactions.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, potentially affecting their function. The ethoxyphenyl group may also interact with hydrophobic regions of proteins and other macromolecules, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a chlorine atom instead of an ethoxy group.

    1-(4-Methoxyphenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Methylphenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the ethoxy group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

63201-27-4

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

1-(4-ethoxyphenyl)cyclobutane-1-carbonyl chloride

InChI

InChI=1S/C13H15ClO2/c1-2-16-11-6-4-10(5-7-11)13(12(14)15)8-3-9-13/h4-7H,2-3,8-9H2,1H3

InChI Key

ATGFLLLYRNMQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCC2)C(=O)Cl

Origin of Product

United States

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